molecular formula C24H29N5O6 B12284899 (S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester

(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester

Cat. No.: B12284899
M. Wt: 483.5 g/mol
InChI Key: DEJAOZLLEHXUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Pyrrolo[2,3-d]pyrimidine Scaffold: Electronic Configuration and Tautomeric Forms

The pyrrolo[2,3-d]pyrimidine scaffold serves as the central heterocyclic framework, characterized by a fused pyrrole and pyrimidine ring system. Electronic delocalization across the conjugated π-system stabilizes the structure, with the 4-position predominantly occupied by an oxo group (C=O) or its tautomeric hydroxy form (C-OH). Nuclear magnetic resonance (NMR) and X-ray diffraction studies confirm the equilibrium between the 3-H-4-oxo and 4-hydroxypyrrolo[2,3-d]pyrimidine tautomers, a phenomenon critical to understanding the compound’s reactivity and intermolecular interactions.

Substituents at the 2-, 5-, and 7-positions modulate electronic properties. The 2-position in this compound remains unsubstituted, while the 5-position features a 2-aminoethylbenzoyl side chain. This substitution pattern contrasts with synthetic challenges noted in earlier literature, where introducing groups at the 5-position often required multi-step halogenation and coupling protocols. Density functional theory (DFT) calculations suggest that the electron-withdrawing oxo group at position 4 polarizes the ring, enhancing electrophilicity at adjacent positions and facilitating nucleophilic attack during synthetic modifications.

Stereochemical Analysis of the (S)-Configured Chiral Center

The (S)-configuration at the C2 chiral center of the pentanedioic acid diethyl ester side chain governs molecular asymmetry. X-ray crystallographic data from related pemetrexed derivatives reveal that the (S)-enantiomer adopts a specific spatial orientation, optimizing hydrogen-bonding interactions with enzymatic targets such as thymidylate synthase (TS). The absolute configuration was confirmed via optical rotation measurements and comparative analysis with synthetic standards, aligning with the stereochemical preferences observed in antifolate therapeutics.

The chiral center’s configuration influences the side chain’s conformational flexibility. Molecular dynamics simulations indicate that the (S)-enantiomer stabilizes a bent conformation, positioning the benzoyl group proximal to the pyrrolo[2,3-d]pyrimidine core. This spatial arrangement enhances π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for inhibitory activity.

Substituent Effects: Benzoyl-Pentanedioic Acid Diethyl Ester Side Chain Conformation

The benzoyl-pentanedioic acid diethyl ester side chain introduces steric and electronic complexity. The diethyl ester groups enhance lipophilicity, as evidenced by logP values approximately 1.38, facilitating membrane permeability. Hydrolysis of these esters in vivo yields the dicarboxylic acid, a transformation critical for binding to folate receptors and polyglutamation by folylpolyglutamate synthetase (FPGS).

The benzoyl moiety’s para-substitution pattern ensures coplanarity with the pyrrolo[2,3-d]pyrimidine ring, maximizing conjugation and electronic communication. Ultraviolet-visible (UV-Vis) spectroscopy reveals a bathochromic shift (λmax = 280 nm) attributable to extended π-delocalization across the benzoyl-heterocycle system. Nuclear Overhauser effect (NOE) correlations confirm restricted rotation about the benzamide bond, stabilizing a trans-amide conformation that minimizes steric clash with the ethylenediamine bridge.

Table 1: Key Physicochemical Properties of the Diethyl Ester Side Chain

Property Value Source
Molecular Weight 483.517 g/mol
logP (Predicted) 1.38
Melting Point 84–86 °C
λmax (UV-Vis) 280 nm

Comparative Structural Analysis with Related Antifolate Agents

Structurally, this compound shares homology with pemetrexed, a clinically approved antifolate. Both feature a pyrrolo[2,3-d]pyrimidine core substituted at position 5 with a benzoylglutamate side chain. However, critical distinctions exist:

  • Esterification State : The diethyl ester prodrug form contrasts with pemetrexed’s disodium salt, altering solubility and bioavailability.
  • Chiral Center Configuration : Pemetrexed’s glutamate side chain lacks a defined chiral center, whereas the (S)-configuration here may enhance target specificity.
  • Substituent Flexibility : The ethylenediamine linker in this compound introduces conformational rigidity absent in pemetrexed’s aliphatic chain, potentially reducing off-target interactions.

Table 2: Structural Comparison with Pemetrexed

Feature This Compound Pemetrexed
Core Scaffold Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Position 5 Substituent 2-Aminoethylbenzoyl 4-Carboxybenzoyl
Side Chain Form Diethyl ester Disodium salt
Molecular Weight 483.517 g/mol 427.411 g/mol
Key Enzymatic Target TS, DHFR, GARFT TS, DHFR, GARFT

Properties

IUPAC Name

diethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJAOZLLEHXUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) with L-glutamic acid diethyl ester hydrochloride (4 ) using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as the activating agent. The reaction is conducted in dimethylformamide (DMF) at 0–5°C, followed by warming to 25°C for completion. N-methylmorpholine (NMM) is added to neutralize HCl generated during the reaction.

Key Steps :

  • Activation of carboxylic acid 2 with CDMT and NMM.
  • Nucleophilic attack by the amine group of 4 to form the amide bond.
  • Isolation of the crude product via aqueous workup and solvent exchange.

Yield : 89.1% after recrystallization.

Alternative Coupling Reagents

Patent US8981090B2 describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM), achieving comparable yields (85–90%). This method avoids DMF, reducing toxicity concerns.

Solvent Systems and Precipitation

DMF-Based Synthesis

Traditional methods employ DMF as the solvent due to its high polarity, which facilitates the coupling reaction. However, DMF’s toxicity necessitates extensive purification. Post-reaction, the product is precipitated as the p-toluenesulfonate salt by adding p-toluenesulfonic acid in ethanol, yielding a purity of 91.48% by HPLC.

Aqueous-Alcoholic Solvent Optimization

WO2014024164A1 introduces a greener approach using water-ethanol mixtures (2:1 v/v). The diethyl ester precipitates directly upon adding water, bypassing DMF and simplifying purification. This method achieves >98% HPLC purity with fewer steps.

Comparative Table : Solvent Systems and Outcomes

Solvent Coupling Agent Temperature (°C) Purity (HPLC) Yield (%)
DMF/DCM CDMT/NMM 0–25 91.48% 89.1
Water-Ethanol EDC/HOBt 15–50 >98% 90

Purification and Salt Formation

p-Toluenesulfonate Salt Crystallization

The diethyl ester is commonly isolated as its p-toluenesulfonate salt to enhance stability. After coupling, p-toluenesulfonic acid is added to the ethanol solution, inducing crystallization. The salt is filtered and washed with cold ethanol, yielding a white solid with a melting point of 84–86°C.

Alkaline Hydrolysis and Acidification

For conversion to pemetrexed diacid, the diethyl ester is hydrolyzed with 1N NaOH at 5–15°C, followed by acidification with HCl to pH 3.0. This step achieves 95% yield and >99.9% purity.

Analytical Characterization

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms purity >98.5% for the diethyl ester. Impurities include residual DMF (<0.1%) and unreacted starting material (<0.5%).

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrrolopyrimidine), 7.85 (d, J=8.2 Hz, 2H, aromatic), 4.10 (q, J=7.1 Hz, 4H, ester -OCH2).
  • FT-IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I).

X-Ray Diffraction

Crystalline pemetrexed diethyl ester exhibits characteristic PXRD peaks at 2θ = 10.2°, 15.7°, and 20.4°, confirming a monoclinic crystal system.

Industrial-Scale Optimization

Cost-Effective Synthesis

A scaled-up process (Patent KR101308767B1) uses 2-chloro-4,6-dimethoxy-1,3,5-triazine to reduce reagent costs by 30% compared to EDC/HOBt. The reaction is conducted in 100-L batches, yielding 10 kg of product with 98.4% purity.

Genotoxic Impurity Control

Residual p-toluenesulfonic acid is minimized to <10 ppm via recrystallization from ethanol-water (1:1).

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid 1,5-diethyl ester is primarily related to its role as an intermediate in the synthesis of pemetrexed. Pemetrexed inhibits several key enzymes involved in the folate pathway, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. This inhibition disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s analogs differ in:

  • Core Heterocycle : Substitution at positions 5 or 6 of the pyrrolo[2,3-d]pyrimidine ring (e.g., 6-substituted regioisomers in ).
  • Linker Groups : Ethyl, propyl, or pentyl chains between the heterocycle and aromatic rings.
  • Aromatic Systems : Benzene (parent compound) vs. thiophene (e.g., compounds 17d, 17e in ).
  • Ester Groups : Diethyl esters (parent) vs. methyl esters (–11) or free carboxylic acids (, compounds 7–8).

Physicochemical Properties

  • Melting Points : The parent compound’s analogs vary widely:
    • Powders with high melting points (>153°C for benzene derivatives, ).
    • Thiophene-based acids (compounds 7–8) melt at 159–181°C , while regioisomers in are lower (81–82°C) .
  • Polarity (Rf Values) :
    • Parent and benzene analogs: Rf 0.05–0.08 (CHCl₃/MeOH, 5:1) .
    • Thiophene esters (17d, 17e): Higher Rf (0.42–0.44), indicating lower polarity .
  • Solubility : Diethyl esters (e.g., parent compound) are likely less water-soluble than free acids (e.g., pemetrexed impurities) .
Table 2: Physicochemical Comparison
Compound Form Melting Point (°C) Rf Value (CHCl₃/MeOH 5:1) Reference
Parent Compound (Esters) Solid Not reported 0.07–0.08
7 (Thiophene acid) Pink powder 181 0.05
30 (Thienoyl regioisomer) Yellow powder 81–82 Not reported
Pemetrexed Impurity A Not specified Not reported Not applicable

Biological Activity

The compound (S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Pyrrolo[2,3-d]pyrimidines are recognized for their diverse pharmacological properties, including antitumor and antifolate activities. The specific compound discussed here has been synthesized and evaluated for its ability to inhibit tumor cell proliferation through various biochemical pathways.

The biological activity of the compound primarily stems from its ability to inhibit key enzymes involved in nucleotide biosynthesis:

  • Inhibition of GARFTase and AICARFTase : These enzymes are crucial in the de novo synthesis of purine nucleotides. Inhibition leads to a depletion of purine nucleotides, ultimately resulting in reduced tumor cell proliferation .
  • Transport Mechanisms : The compound is selectively taken up by tumor cells via folate receptors (FRα and FRβ) and proton-coupled folate transporter (PCFT), which enhances its efficacy against FR-expressing tumors while minimizing effects on normal cells that rely on reduced folate carrier (RFC) mechanisms .

3. Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine structure significantly influence biological activity:

CompoundBridge LengthInhibition ActivityComments
13 CarbonsHighPotent against FR-expressing cells .
24 CarbonsModerateEnhanced uptake via FRα .
35 CarbonsLowReduced efficacy compared to shorter chains .

These findings suggest that optimal bridge length is crucial for maintaining high levels of activity against tumor cells.

4. Case Studies

Several studies have evaluated the efficacy of this compound in various cancer models:

Case Study 1: Antiproliferative Effects in Tumor Cell Lines

In vitro studies demonstrated that the compound exhibited significant antiproliferative effects on human tumor cell lines such as KB and CCRF-CEM. The observed EC50 values were notably lower than those of traditional antifolates like methotrexate (MTX), indicating superior potency .

Case Study 2: Mechanistic Insights from HepG2 Cells

In HepG2 liver cancer cells, treatment with the compound resulted in cell cycle arrest and apoptosis. The activation of caspase-3 and upregulation of pro-apoptotic proteins such as Bax were noted, suggesting a mechanism involving programmed cell death pathways .

5. Conclusion

The compound (S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester demonstrates promising biological activities through specific enzyme inhibition and selective cellular uptake mechanisms. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its therapeutic potential against various cancers.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including coupling, cyclization, and chlorination. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate can be prepared via coupling reactions, followed by formamidine addition and cyclization to form the pyrrolo[2,3-d]pyrimidine core . Optimization may include adjusting solvent systems (e.g., ethanol or 2-methyltetrahydrofuran) and catalysts (e.g., Pd(II) acetate) to improve yields, as seen in analogous syntheses achieving >90% yields under reflux conditions .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Use a combination of 1H NMR (to verify proton environments), melting point analysis (e.g., 126–158°C for related derivatives), and thin-layer chromatography (Rf values ~0.06–0.07 in specific solvent systems) . High-resolution mass spectrometry (HRMS) and elemental analysis are critical for confirming molecular formula and stoichiometry.

Q. What are the recommended storage conditions to maintain compound stability?

Store in airtight containers under inert gas (e.g., nitrogen) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups in the structure are prone to degradation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can guide long-term storage protocols .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against targets like GARFTase or AICARFTase?

Utilize X-ray crystallography data (e.g., PDB IDs 4EW2, 1P4R) to model binding interactions. Perform kinetic assays with purified enzymes, using substrates like glycinamide ribonucleotide (GAR) and monitoring inhibition via UV-Vis spectroscopy (e.g., absorbance at 290 nm for folate-dependent enzymes). Include positive controls (e.g., methotrexate) and validate results with dose-response curves (IC50 calculations) .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting or missing peaks?

Re-examine solvent purity (deuterated solvents may contain traces of water) and sample preparation (e.g., sonication to dissolve aggregates). For complex splitting patterns, employ 2D NMR techniques (COSY, HSQC) to assign signals. Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian DFT calculations) .

Q. How can computational tools predict metabolic pathways or degradation products of this compound?

Use databases like PubChem, DSSTox, and Reaxys to identify analogous compounds’ biodegradation pathways. Apply predictive software (e.g., PISTACHIO or BKMS_METABOLIC) to simulate phase I/II metabolism, focusing on ester hydrolysis or pyrrolo-pyrimidine ring oxidation. Validate predictions with in vitro microsomal assays .

Q. What experimental designs are optimal for studying this compound’s environmental fate or ecotoxicity?

Adopt a tiered approach:

  • Phase 1: Measure physicochemical properties (logP, water solubility) using OECD guidelines.
  • Phase 2: Conduct abiotic degradation studies (hydrolysis, photolysis) under controlled pH and light conditions.
  • Phase 3: Use model organisms (e.g., Daphnia magna) for acute toxicity assays, following ISO 6341 protocols .

Methodological Considerations

Q. How to address low yields in the final esterification step?

Optimize reaction parameters:

  • Catalyst: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
  • Temperature: Increase reaction temperature gradually (e.g., 80°C → 100°C) to avoid side reactions.
  • Workup: Use chromatographic purification (e.g., hexane/acetone gradients) to isolate the esterified product .

Q. What analytical techniques differentiate between diastereomers or regioisomers of this compound?

Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polar solvents (hexane/isopropanol). For regioisomers, use LC-MS/MS with fragmentation patterns to distinguish substituent positions .

Q. How to validate target engagement in cellular assays?

Combine genetic knockdown (siRNA targeting GARFTase) with rescue experiments. Measure intracellular metabolite levels (e.g., ATP and NAD+) via LC-MS to confirm on-target effects. Include negative controls (e.g., inactive stereoisomers) to rule off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.